4-Bromobenzyl 2-(methylthio)nicotinate
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Overview
Description
4-Bromobenzyl 2-(methylthio)nicotinate is an organic compound that features a bromobenzyl group attached to a nicotinate moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl 2-(methylthio)nicotinate typically involves a multi-step process. One common method includes the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, followed by its conversion to 4-bromobenzyl bromide. This intermediate can then be reacted with 2-(methylthio)nicotinic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl nicotinates.
Scientific Research Applications
4-Bromobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of complex organic molecules for various applications.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl 2-(methylthio)nicotinate is not well-documented. based on its structure, it may interact with biological targets through its bromobenzyl and nicotinate moieties. These interactions could involve binding to specific receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl nicotinate
- 2-(Methylthio)nicotinic acid
- Benzyl nicotinate
Uniqueness
4-Bromobenzyl 2-(methylthio)nicotinate is unique due to the presence of both a bromobenzyl group and a methylthio substituent on the nicotinate moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12BrNO2S |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrNO2S/c1-19-13-12(3-2-8-16-13)14(17)18-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3 |
InChI Key |
KPAWWESBSDVVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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